molecular formula C7H4N4S B12832998 2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile

2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile

Cat. No.: B12832998
M. Wt: 176.20 g/mol
InChI Key: XZBOZGVRHYXHAU-UHFFFAOYSA-N
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Description

2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that features both thiazole and imidazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and imidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonitrile group and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole.

Uniqueness

2-(Thiazol-2-yl)-1H-imidazole-5-carbonitrile is unique due to its combined thiazole and imidazole rings, which confer a broad spectrum of biological activities. The presence of the carbonitrile group further enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C7H4N4S/c8-3-5-4-10-6(11-5)7-9-1-2-12-7/h1-2,4H,(H,10,11)

InChI Key

XZBOZGVRHYXHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC=C(N2)C#N

Origin of Product

United States

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